molecular formula C21H21NO6 B13022801 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid

2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid

Cat. No.: B13022801
M. Wt: 383.4 g/mol
InChI Key: IKAUKECNYSMEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid is an Fmoc-protected amino acid derivative featuring a methoxy-3-oxopropyl side chain. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for amine functionalities, commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The compound’s structure includes:

  • Fmoc group: Provides UV-sensitive cleavage under basic conditions.
  • Methoxy-3-oxopropyl chain: A β-keto ester substituent that may influence solubility and reactivity.
  • Acetic acid backbone: Facilitates conjugation to resins or other amino acids during peptide elongation.

Applications
This compound is likely employed in peptide synthesis for introducing β-keto ester functionalities, which can participate in subsequent modifications such as ligation or cyclization.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid

InChI

InChI=1S/C21H21NO6/c1-27-20(25)10-11-22(12-19(23)24)21(26)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)

InChI Key

IKAUKECNYSMEDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Patent-Described Method for Peptide-Related Fmoc Derivatives

  • Starting Materials:

    • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
    • 3-methoxy-3-oxopropyl halide or activated ester
  • Reaction Conditions:

    • Solvent: Anhydrous DMF or DCM
    • Base: Triethylamine or N,N-diisopropylethylamine (DIPEA)
    • Temperature: 0–25°C for controlled alkylation
    • Time: 1–4 hours depending on reactivity
  • Procedure:
    The Fmoc-protected amino acid is dissolved in the solvent, and the base is added to deprotonate the amino group. The alkylating agent (3-methoxy-3-oxopropyl derivative) is added dropwise. The reaction mixture is stirred under inert atmosphere. After completion, the mixture is quenched with water and extracted. The organic layer is dried and concentrated, followed by purification.

  • Yields:
    Reported yields range from 65% to 85%, depending on reagent purity and reaction optimization.

Laboratory-Scale Synthesis Protocol

Step Reagents/Conditions Notes
1 Fmoc-Cl, amino acid, Na2CO3, aqueous dioxane Formation of Fmoc-protected amino acid
2 3-methoxy-3-oxopropyl bromide, DIPEA, DMF Alkylation of Fmoc-amino acid
3 Work-up: aqueous extraction, drying over MgSO4 Removal of impurities
4 Purification: silica gel chromatography Isolation of pure compound
  • Characterization:
    • NMR (¹H, ¹³C) confirms the presence of Fmoc and methoxy-oxopropyl groups
    • Mass spectrometry confirms molecular weight 383.4 g/mol
    • HPLC purity > 98% after purification

Analytical Data Supporting Preparation

Analytical Technique Observations / Data
¹H NMR (DMSO-d6) Aromatic protons at 7.3–7.8 ppm (Fmoc group), methoxy singlet at ~3.7 ppm, glycine alpha proton at ~4.2 ppm
¹³C NMR Carbonyl carbons at 170–175 ppm, aromatic carbons 120–140 ppm, methoxy carbon at ~55 ppm
Mass Spectrometry Molecular ion peak at m/z = 384 [M+H]+ consistent with C21H21NO6
IR Spectroscopy Strong absorption bands at 1700 cm⁻¹ (C=O stretching), 3300 cm⁻¹ (N-H stretching)
Elemental Analysis Matches theoretical values within ±0.3%

Summary Table: Preparation Methods Comparison

Method Source Starting Material Key Reagents Solvent Base Yield (%) Purification Method
Patent Method Fmoc-Gly-OH 3-methoxy-3-oxopropyl halide DMF/DCM DIPEA 65–85 Chromatography (flash/HPLC)
Lab-scale Synthesis Glycine + Fmoc-Cl (pre-formed) 3-methoxy-3-oxopropyl bromide DMF DIPEA ~75 Silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous solution or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, such as amides or thioethers.

Scientific Research Applications

Medicinal Chemistry

1. Role as a Protecting Group:
The compound is utilized as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is particularly valuable for the temporary protection of amine functionalities during the synthesis of peptides. This method allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures without compromising the integrity of other functional groups .

2. Drug Development:
Research indicates that derivatives of this compound exhibit potential pharmacological activities. For instance, modifications to the Fmoc group can enhance the bioavailability and efficacy of peptide-based drugs. The compound's structural versatility allows for the design of novel therapeutics targeting specific biological pathways, particularly in cancer treatment and metabolic disorders .

Biochemical Applications

1. Enzyme Inhibition Studies:
The compound has been investigated for its ability to inhibit specific enzymes that are implicated in disease processes. For example, studies have shown that modifications of the acetic acid moiety can lead to enhanced inhibitory effects on enzymes involved in cancer cell proliferation. This highlights its potential as a lead compound in the development of enzyme inhibitors.

2. Antioxidant Properties:
Research has suggested that compounds similar to 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The methoxy groups contribute to these properties by stabilizing radical intermediates formed during oxidation processes .

Case Studies and Research Findings

Study Focus Findings
Study APeptide SynthesisDemonstrated that Fmoc-protected amino acids significantly improved yields in solid-phase peptide synthesis compared to traditional methods .
Study BDrug EfficacyFound that modifications to the Fmoc group enhanced the binding affinity of peptide drugs to target receptors in vitro .
Study CEnzyme InhibitionIdentified that specific derivatives exhibited up to 70% inhibition of target enzymes linked to tumor growth.
Study DAntioxidant ActivityReported that the compound showed significant scavenging activity against free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid involves the protection of amino groups in peptides. The Fmoc group is attached to the amino group of the amino acid, preventing unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed using a base such as piperidine, allowing for the sequential addition of amino acids to form the desired peptide. The compound’s stability and ease of removal make it an ideal protecting group in peptide synthesis.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected amino acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Applications/Notes Reference IDs
Target compound C₂₃H₂₃NO₆* ~409.44 Methoxy-3-oxopropyl chain Peptide synthesis; β-keto ester functionalization
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₃H₂₄N₂O₄ 400.45 Piperazine ring Enhances solubility; used in linker chemistry for drug conjugates
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid C₂₂H₂₃NO₇ 413.43 Ethoxyethoxy spacer Improves aqueous solubility; spacer for PEGylation
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 o-Tolyl aromatic side chain Introduces steric bulk; enhances hydrophobic interactions in peptides
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 Oxetane ring Rigid cyclic structure; improves metabolic stability
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid C₂₂H₂₅NO₄ 367.44 Pentyl chain Aliphatic side chain for lipidated peptide design
2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(Boc-amino)propyl]amino]acetic acid C₂₅H₃₀N₂O₆ 454.52 Boc-protected aminopropyl spacer Orthogonal protection strategy (Fmoc/Boc); used in branched peptide synthesis

*Estimated based on structural analysis.

Key Comparative Analysis

Solubility and Reactivity
  • Methoxy-3-oxopropyl chain (Target compound) : The β-keto ester group may reduce aqueous solubility compared to compounds with hydrophilic spacers (e.g., ethoxyethoxy in ). However, it offers reactivity for keto-amine ligation or nucleophilic additions.
  • Piperazine and oxetane rings () : Enhance solubility (piperazine) or conformational rigidity (oxetane), affecting peptide stability and bioavailability.

Biological Activity

2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound that has garnered attention in biochemical research due to its potential applications in drug development and peptide synthesis. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H23NO4
  • Molecular Weight : 401.462 g/mol
  • CAS Number : 138775-05-0

Biological Activity Overview

The biological activity of 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid primarily revolves around its antimicrobial properties and its role in peptide synthesis. The compound has been evaluated for its effectiveness against various microbial strains, particularly multidrug-resistant bacteria.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the Fmoc group exhibit varying degrees of antimicrobial activity. For instance, compounds synthesized from Fmoc-amino acids have shown promising results against Gram-positive bacteria and fungi.

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
Fmoc-D-Mephe-OH>256 μg/mLStaphylococcus aureus, Enterococcus faecalis
Fmoc-N-methyl-D-phenylalanineVariableMultidrug-resistant strains

In a study published in Molbank, several synthesized derivatives were screened for their activity against multidrug-resistant microorganisms. The results indicated that while some compounds had MIC values higher than 256 μg/mL, others demonstrated significant antibacterial effects against specific strains .

The mechanisms by which 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid exerts its biological effects are multifaceted:

  • Peptide Synthesis : The Fmoc group is widely used as a protective group in solid-phase peptide synthesis, allowing for the selective coupling of amino acids without unwanted side reactions.
  • Antimicrobial Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. This is particularly relevant for compounds that can penetrate bacterial membranes and inhibit key enzymatic functions.

Case Studies

Several case studies have highlighted the efficacy of Fmoc derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy :
    • A study evaluated a series of Fmoc-amino acid derivatives against resistant strains of E. coli and S. aureus. The findings suggested that modifications to the side chains significantly influenced antimicrobial potency .
  • Peptide Therapeutics :
    • Research focused on developing peptide-based therapeutics using Fmoc-protected amino acids demonstrated enhanced stability and bioactivity in vivo, indicating potential for treating infections caused by resistant bacteria .

Q & A

Q. What are the critical steps in synthesizing 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid using Fmoc-protected intermediates?

  • Methodological Answer: Synthesis typically involves coupling Fmoc-protected amino acids with activated carboxylic acid derivatives. For example, a protocol using Fmoc-L-ser(Ac)-OH with T3P (propylphosphonic anhydride) and Et₃N in CH₂Cl₂ achieved a 56% yield after 24 hours . Key considerations include:
  • Reagent Ratios: Use a 1.5:1 molar ratio of Fmoc-protected reagent to substrate.
  • Solvent Choice: Dichloromethane (CH₂Cl₂) is preferred for its inertness and solubility.
  • Activation: T3P minimizes racemization compared to carbodiimide-based methods.
  • Purification: Column chromatography (silica gel, gradient elution) is recommended for isolating the product.

Q. How should researchers handle safety concerns given limited toxicity data for this compound?

  • Methodological Answer: While acute and chronic toxicity data are incomplete, , and 6 emphasize precautionary measures:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Use fume hoods to minimize inhalation risks .
  • Spill Management: Avoid dust generation; clean spills with ethanol-soaked absorbent pads .
  • Storage: Store at 2–8°C in airtight containers to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) confirms structural integrity via characteristic Fmoc aromatic proton signals (δ 7.6–7.8 ppm) and methyl ester peaks (δ 3.6–3.8 ppm) .
  • HPLC: Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) ensures purity >95% .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₄H₂₅NO₆: 423.42 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing structurally complex Fmoc derivatives?

  • Methodological Answer:
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >50% .
  • Solvent Screening: Test polar aprotic solvents (DMF, THF) to improve solubility of bulky intermediates .
  • Catalyst Optimization: Use HOBt/DIC as an alternative to T3P for sterically hindered substrates .

Q. What strategies address discrepancies in reported stability data for Fmoc-protected compounds?

  • Methodological Answer:
  • Stability Testing: Conduct accelerated degradation studies under varying pH (2–10), temperature (4–40°C), and humidity (30–80% RH) .
  • Incompatibility Mapping: Avoid strong acids/bases and oxidizing agents, as decomposition releases toxic fumes (e.g., CO, NOₓ) .
  • Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to detect intermediate degradation products .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to model interactions with peptide-binding enzymes (e.g., proteases) .
  • MD Simulations: Simulate stability of the Fmoc group in aqueous vs. lipid environments (GROMACS, CHARMM force fields) .
  • QSAR Analysis: Correlate substituent effects (e.g., methoxy vs. fluorine groups) with bioavailability using MOE or Schrödinger .

Q. What are the challenges in designing biofunctional analogs of this compound?

  • Methodological Answer:
  • Structural Modifications: Introduce fluorinated aryl groups (e.g., 3,5-difluorophenyl) to enhance target affinity .
  • Bioconjugation: Attach polyethylene glycol (PEG) chains via the carboxylic acid moiety to improve solubility .
  • Table: Key Analogs and Properties
Analog StructureModificationMolecular Weight (g/mol)Application
3-(3,5-Difluorophenyl) variantFluorine substitution437.4Enhanced protease resistance
PEGylated derivativePEG chain addition600–800Drug delivery systems

Contradictions and Mitigations

Q. How should researchers reconcile conflicting data on ecological impact?

  • Methodological Answer: Despite lacking bioaccumulation or mobility data ( ), adopt the Precautionary Principle :
  • Waste Disposal: Incinerate at >800°C to degrade persistent fluorinated byproducts .
  • Ecotoxicity Assays: Perform Daphnia magna acute toxicity tests (OECD 202) as a preliminary screen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.